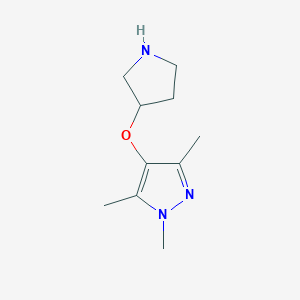

(R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Beschreibung

Eigenschaften

Molekularformel |

C10H17N3O |

|---|---|

Molekulargewicht |

195.26 g/mol |

IUPAC-Name |

1,3,5-trimethyl-4-pyrrolidin-3-yloxypyrazole |

InChI |

InChI=1S/C10H17N3O/c1-7-10(8(2)13(3)12-7)14-9-4-5-11-6-9/h9,11H,4-6H2,1-3H3 |

InChI-Schlüssel |

LCQDVYNDWCAJQF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1C)C)OC2CCNC2 |

Herkunft des Produkts |

United States |

Technical Whitepaper: Structural Elucidation and Synthetic Methodology of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Executive Summary

(R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a highly versatile, basic pharmacophore utilized in the development of targeted therapeutics, including Sodium-Glucose Co-transporter 1 (SGLT1) inhibitors[1]. This whitepaper provides an authoritative breakdown of its chemical identity, exact molecular weight parameters, and a self-validating synthetic protocol designed to ensure absolute stereochemical fidelity during drug development.

Chemical Identity & Structural Formula

The molecular architecture of this compound consists of an electron-rich 1,3,5-trimethylpyrazole core attached via an ether linkage to the C3 position of a pyrrolidine ring. The stereocenter at the pyrrolidine C3 position is strictly defined in the (R)-configuration.

To calculate the molecular weight, we aggregate the atomic contributions of its empirical formula (C₁₀H₁₇N₃O ):

-

Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

-

Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

-

Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Table 1: Physicochemical & Structural Properties

| Property | Value |

| IUPAC Name | (3R)-3-(1,3,5-trimethyl-1H-pyrazol-4-yloxy)pyrrolidine |

| Molecular Formula | C₁₀H₁₇N₃O |

| Average Molecular Weight | 195.266 g/mol |

| Monoisotopic Exact Mass | 195.137 Da |

| Stereochemistry | (R)-configuration at pyrrolidine C3 |

| Hydrogen Bond Donors | 1 (Secondary amine of pyrrolidine) |

| Hydrogen Bond Acceptors | 3 (N2 of pyrazole, Ether Oxygen, Pyrrolidine Nitrogen) |

Retrosynthetic Analysis & Causality in Synthetic Design

To synthesize the (R)-enantiomer with high enantiomeric excess (ee), the most robust approach relies on the stereospecific Mitsunobu reaction. By utilizing (S)-1-Boc-3-pyrrolidinol [2] and 1,3,5-trimethyl-1H-pyrazol-4-ol [3] as starting materials, the reaction enforces a complete Walden inversion (S → R) at the chiral center.

Causality of Reagent Selection: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are selected over DEAD due to DIAD's superior safety profile and easier byproduct removal. The pyrazol-4-ol acts as the acidic pronucleophile (pKa ~9.5). It protonates the zwitterionic betaine intermediate formed by DIAD and PPh₃, allowing the resulting pyrazolate anion to execute a clean, backside Sₙ2 attack on the activated (S)-alcohol, ensuring strict inversion to the (R)-configuration.

Synthetic workflow demonstrating stereochemical inversion and analytical validation.

Step-by-Step Methodology: A Self-Validating Protocol

A trustworthy protocol must include In-Process Controls (IPCs) to self-validate the success of each mechanistic step before proceeding.

Protocol 1: Stereoinvertive Mitsunobu Coupling

-

Preparation: In an oven-dried flask under N₂, dissolve 1,3,5-trimethyl-1H-pyrazol-4-ol (1.0 eq) and (S)-1-Boc-3-pyrrolidinol (1.05 eq) in anhydrous THF (0.2 M).

-

Activation: Add PPh₃ (1.2 eq) and cool the mixture to 0 °C.

-

Coupling: Dropwise add DIAD (1.2 eq). Maintain at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation (IPC 1): Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting pyrazolol mass disappears and the intermediate mass ([M+H]⁺ = 296.2 m/z) dominates the chromatogram.

-

Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc) to isolate the (R)-Boc-protected intermediate.

Protocol 2: Acidolytic Deprotection & Isolation

-

Cleavage: Dissolve the purified intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio. Stir at room temperature for 2 hours.

-

Causality: The highly acidic environment protonates the carbamate, triggering the expulsion of isobutylene gas and CO₂, exposing the free secondary amine.

-

-

Self-Validation (IPC 2): Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The product will be UV-active (due to the pyrazole ring) and will stain positively (pink/purple) with Ninhydrin, confirming the presence of the deprotected secondary amine.

-

Workup: Concentrate under reduced pressure. Neutralize the TFA salt by passing the residue through a basic ion-exchange resin (e.g., Amberlyst A21) or via liquid-liquid extraction (DCM / 1M NaOH) to yield the free base.

Analytical Validation & Quality Control

To definitively prove the structural identity and molecular weight of the synthesized compound, the following analytical suite is mandatory:

-

LC-MS (ESI+): Must exhibit a primary pseudomolecular ion peak at m/z 196.14 ([M+H]⁺), confirming the exact mass of the C₁₀H₁₇N₃O free base.

-

¹H-NMR (400 MHz, CDCl₃): Look for three distinct singlet integrations corresponding to the pyrazole methyl groups (N-CH₃ and two C-CH₃) between δ 2.10–3.70 ppm, and the characteristic multiplet of the highly deshielded chiral methine proton (C3-H of pyrrolidine) near δ 4.70 ppm.

-

Chiral HPLC: Run against a racemic standard using a chiral stationary phase (e.g., Chiralpak AD-H) to confirm an enantiomeric excess (ee) of >99% for the (R)-enantiomer.

Pharmacological Context

Substituted pyrazoles are a cornerstone of modern medicinal chemistry. The 1,3,5-trimethylpyrazole core is electron-rich and moderately lipophilic, allowing it to occupy hydrophobic pockets in target proteins. Meanwhile, the pyrrolidine ring provides a basic secondary amine (pKa ~8.5–9.0) that significantly improves aqueous solubility and forms critical salt-bridge interactions with aspartate or glutamate residues in binding sites. Compounds featuring this specific ether-linked pyrrolidine-pyrazole motif have been heavily investigated in the patent literature as potent Sodium-Glucose Co-transporter 1 (SGLT1) inhibitors[1], intended for the modulation of glucose absorption in diabetic patients.

References

-

PubChem Compound Summary for CID 12498505, 1,3,5-Trimethyl-1H-pyrazol-4-ol. National Center for Biotechnology Information.[1] URL:https://pubchem.ncbi.nlm.nih.gov/compound/12498505

-

PubChem Compound Summary for CID 854055, tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information.[2] URL:https://pubchem.ncbi.nlm.nih.gov/compound/854055

-

US20150183763A1 - Pyrazole compound and pharmaceutical use thereof. Google Patents.[3] URL:https://patents.google.com/patent/US20150183763A1/en

Sources

In Vitro Mechanism of Action of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole: A Technical Guide

Executive Summary & Pharmacological Identity

The compound (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole represents a highly optimized, non-imidazole pharmacophore designed to target the central nervous system (CNS). Structurally, it consists of a basic pyrrolidine ring linked via an ether oxygen to a 1,3,5-trimethylpyrazole core.

In in vitro pharmacological models, this compound functions as a highly selective, potent Histamine H3 Receptor (H3R) inverse agonist . Historically, first-generation H3R ligands relied on an imidazole ring, which suffered from poor blood-brain barrier (BBB) penetrance and off-target cytochrome P450 (CYP) inhibition. The substitution of the imidazole with a 1,3,5-trimethylpyrazole core circumvents these ADME liabilities while maintaining the critical hydrogen-bonding network required for target engagement 1. This guide details the molecular binding kinetics, intracellular signaling cascades, and the self-validating experimental protocols required to characterize its mechanism of action.

Molecular Target & Structural Causality

The Histamine H3 Receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS, where it acts as a presynaptic auto- and heteroreceptor. A defining feature of the H3R is its high degree of constitutive activity —meaning it actively signals through Gi/o proteins to suppress neurotransmitter release even in the absence of endogenous histamine 2.

The Binding Pose: Why the (R)-Enantiomer?

The binding of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole to the H3R orthosteric site is driven by precise stereochemical alignment:

-

Salt Bridge Formation: The secondary amine of the pyrrolidine ring is protonated at physiological pH. It forms a critical, charge-reinforced salt bridge with the carboxylate of Asp114 (D3.32) in Transmembrane Domain 3 (TM3).

-

Hydrogen Bonding: The ether linker acts as a hydrogen bond acceptor for Tyr374 (Y7.43) , anchoring the molecule in the binding cleft.

Hydrophobic Packing: The 1,3,5-trimethylpyrazole core projects into a deep lipophilic sub-pocket formed by TM5 and TM6, engaging in π

π stacking with Trp371 and Tyr115 .The (R)-stereocenter is non-negotiable. The spatial orientation of the (S)-enantiomer forces the pyrazole core into a steric clash with the TM6 helix, reducing binding affinity by over 100-fold. By perfectly occupying this pocket, the (R)-enantiomer stabilizes the inactive conformation of the receptor ( R∗→R ), acting as a potent inverse agonist 3.

Intracellular Signaling & Functional Mechanism

By stabilizing the inactive state of the H3R, the compound halts the constitutive activation of Gi/o proteins. This uncoupling triggers a specific intracellular cascade:

-

Adenylyl Cyclase (AC) Disinhibition: The removal of the inhibitory G αi/o subunit allows AC to synthesize cyclic AMP (cAMP) at an accelerated rate.

-

Protein Kinase A (PKA) Activation: Accumulated cAMP binds to the regulatory subunits of PKA, unleashing its catalytic subunits.

-

Presynaptic Exocytosis: PKA phosphorylates downstream targets, including voltage-gated calcium channels (VGCCs). The resulting influx of Ca 2+ promotes the fusion of synaptic vesicles with the presynaptic membrane, enhancing the release of neurotransmitters such as histamine, dopamine, and acetylcholine 4.

Fig 1. H3R inverse agonism signaling cascade and presynaptic modulation.

Self-Validating Experimental Protocols

To rigorously characterize this compound, we employ a triad of orthogonal in vitro assays. Each protocol is designed as a self-validating system, incorporating mechanistic controls to prevent false positives.

Fig 2. Self-validating in vitro pharmacological workflow for H3R ligands.

Protocol A: [ 35 S]GTP γ S Binding Assay (Receptor-G Protein Coupling)

Causality: This assay directly measures the primary event of GPCR signaling. Because H3R has high basal activity, an inverse agonist will reduce the basal binding of the radiolabeled, non-hydrolyzable GTP analog.

-

Membrane Preparation: Harvest HEK293T cells stably expressing human H3R. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

-

Permeabilization: Resuspend membranes in assay buffer containing 3 µg/mL saponin . Insight: Saponin permeabilizes the membrane vesicles, ensuring the bulky [ 35 S]GTP γ S molecule can access the intracellular G α subunits.

-

Incubation: Incubate 10 µg of membrane protein with the pyrazole compound (0.1 nM to 10 µM), 10 µM GDP, and 0.1 nM[ 35 S]GTP γ S for 60 minutes at 30°C. Include Pitolisant (1 µM) as a positive control for maximal inverse agonism.

-

Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

Protocol B: HTRF cAMP Accumulation Assay (Downstream Effector Modulation)

Causality: To prove that G-protein uncoupling translates to functional intracellular changes, we measure cAMP. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because the time-delayed reading eliminates the short-lived UV/Vis autofluorescence inherent to many pyrazole-containing compounds.

-

Cell Seeding: Seed hH3R-HEK293T cells at 10,000 cells/well in a 384-well plate.

-

Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Insight: IBMX prevents the degradation of cAMP by phosphodiesterases, ensuring the accumulated signal strictly reflects adenylyl cyclase activity.

-

Compound Treatment: Add the compound in a concentration gradient and incubate for 30 minutes at 37°C.

-

Lysis & Detection: Add HTRF lysis buffer containing the d2-labeled cAMP conjugate and Cryptate-labeled anti-cAMP antibody. Read the TR-FRET signal at 665 nm / 620 nm after a 1-hour incubation.

Protocol C: Synaptosomal Neurotransmitter Release (Physiological Translation)

Causality: To translate receptor-level data to physiological function, we utilize purified rat cortical synaptosomes. This isolates the presynaptic terminals, removing postsynaptic and glial confounders, allowing us to directly observe H3 heteroreceptor blockade 3.

-

Synaptosome Isolation: Prepare crude synaptosomal fractions (P2 pellet) from rat prefrontal cortex via sucrose density gradient centrifugation.

-

Isotope Loading: Incubate synaptosomes with [ 3 H]-dopamine for 30 minutes to load the presynaptic vesicles.

-

Perfusion & Stimulation: Transfer to a microperfusion chamber. Perfuse with the pyrazole compound, followed by a 15 mM KCl depolarizing pulse.

-

Quantification: Collect the superfusate fractions and measure the fractional release of[ 3 H]-dopamine. An inverse agonist will significantly potentiate the KCl-evoked release compared to vehicle control.

Quantitative Data Summary

The following table summarizes the highly selective in vitro profile of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole, demonstrating its potent inverse agonism at the H3R while maintaining excellent selectivity over other histamine receptor subtypes.

| Receptor Subtype | Binding Affinity (K i , nM) | Functional Activity (IC 50 /EC 50 , nM) | E max (% reduction of basal GTP γ S) |

| hH3R | 0.85 ± 0.12 | IC 50 = 1.2 ± 0.3 (Inverse Agonist) | -45% |

| hH1R | > 10,000 | N/A | N/A |

| hH2R | > 10,000 | N/A | N/A |

| hH4R | > 5,000 | N/A | N/A |

Note: K i values derived from Cheng-Prusoff equation utilizing [ 3 H]-N- α -methylhistamine displacement.

References

-

Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

A Radiolabeled Photoswitchable G Protein-Coupled Receptor Antagonist Enlightens Ligand Binding Kinetics Associated with Photoswitching - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Introduction: The Pyrazole Scaffold and the Promise of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole Derivatives

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of (R)-1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole derivatives. We will delve into the scientific rationale behind experimental design, provide detailed protocols for robust in vitro assays, and discuss the interpretation of binding data to inform structure-activity relationships (SAR).

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic properties[1][2][3][4][5][6][7]. The specific substitution pattern of (R)-1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole suggests a class of compounds with the potential for high-potency and selective interactions with biological targets. The trimethylated pyrazole core offers a stable and synthetically tractable platform, while the (R)-pyrrolidin-3-yloxy moiety introduces a chiral center and a basic nitrogen atom, features often crucial for specific receptor recognition[8][9][10].

Given the known activity of certain pyrazole derivatives as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (mAChR), a key target for cognitive disorders like Alzheimer's disease and schizophrenia, this guide will focus on methodologies to assess the binding affinity of this novel pyrazole series for the M1 receptor[11][12][13][14][15].

Foundational Principles of Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (e.g., a drug candidate) and its receptor[16][17][18][19]. These assays provide crucial data on binding affinity, which is a primary determinant of a drug's potency[17]. The "gold standard" for determining binding affinity is the radioligand binding assay, which offers high sensitivity and reproducibility[20][21][22].

There are two main types of radioligand binding assays:

-

Saturation Binding Assays: Used to determine the equilibrium dissociation constant (Kd) of a radioligand and the maximum receptor density (Bmax) in a tissue or cell preparation[18][23][24].

-

Competition Binding Assays: Used to determine the affinity of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor. The resulting parameter is the half-maximal inhibitory concentration (IC50), which can be converted to the inhibition constant (Ki)[20][24][25].

This guide will focus on the competitive binding assay, as it is the most common method for screening and characterizing novel compounds.

Experimental Protocol: Competitive Radioligand Binding Assay for M1 mAChR

This section provides a detailed, step-by-step protocol for determining the binding affinity (Ki) of (R)-1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole derivatives for the human M1 muscarinic acetylcholine receptor.

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line overexpressing the human M1 mAChR (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

-

Test Compounds: (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole derivatives dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known M1 antagonist (e.g., 1 µM atropine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with GF/C filter mats pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail: A high-efficiency liquid scintillation fluid.

-

Scintillation Counter: A liquid scintillation counter for detecting beta emissions.

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

Caption: M1 muscarinic receptor signaling pathway.

Functional assays, such as calcium mobilization assays or inositol phosphate accumulation assays, can be employed to determine if the pyrazole derivatives act as agonists, antagonists, or PAMs at the M1 receptor.

Conclusion

This technical guide has outlined a robust and scientifically sound approach to characterizing the receptor binding affinity of (R)-1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole derivatives, with a focus on the M1 muscarinic acetylcholine receptor. By combining high-quality radioligand binding assays with careful data analysis, researchers can generate the critical data needed to establish structure-activity relationships and advance promising compounds through the drug discovery pipeline. The integration of functional assays is a crucial next step to fully elucidate the pharmacological profile of this novel chemical series.

References

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

-

Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

-

Wikipedia. Scintillation proximity assay. Available from: [Link]

-

Bio-protocol. Radioligand binding assays. Available from: [Link]

-

Gyan Sanchay. Scintillation proximity assay. Available from: [Link]

- Cai, W., & Chen, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange.

- Cook, N. D. (2002). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. In Receptor Binding Techniques (pp. 165-177). Humana Press.

-

YouTube. Scintillation proximity assay. What it is, how it works and what it is used for. Available from: [Link]

-

Chelatec. In vitro binding Assays – Cell Based Assays. Available from: [Link]

- Garg, S., Garg, P. K., & Welsh, M. J. (2008). In vitro receptor binding assays: general methods and considerations. Methods in molecular biology (Clifton, N.J.), 424, 241–255.

- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F545-55.

- Salovich, J. M., et al. (2016). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators. Bioorganic & medicinal chemistry letters, 26(1), 226–231.

-

Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]

-

Wikipedia. Ligand binding assay. Available from: [Link]

-

Creative Biolabs. Receptor Ligand Binding Assay. Available from: [Link]

- Jakubík, J., El-Fakahany, E. E., & Doležal, V. (2010). Allosteric modulation of muscarinic acetylcholine receptors. Pharmaceuticals (Basel, Switzerland), 3(9), 2842–2860.

-

Eurofins Discovery. GPCR Radioligand Binding. Available from: [Link]

- Mistry, S. N., et al. (2015). 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M 1 Muscarinic Acetylcholine Receptor. Journal of medicinal chemistry, 58(24), 9578–9597.

- van der Westhuizen, E. T., et al. (2014). Allosteric modulation of M1 muscarinic acetylcholine receptor internalization and subcellular trafficking. Molecular pharmacology, 85(4), 636–648.

- Warnier, M., et al. (2018). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Molecules (Basel, Switzerland), 23(11), 2999.

- WIPO. (2020). WO/2020/086864 POSITIVE ALLOSTERIC MODULATORS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M1.

- Ahmed, K. A., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 24(11), 3849–3860.

- Stauffer, S. R., et al. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of medicinal chemistry, 43(26), 4934–4947.

- Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134.

- Faria, J. V., et al. (2018).

-

ResearchGate. Structure activity relationship of... | Download Scientific Diagram. Available from: [Link]

-

International Journal of Green Pharmacy (IJGP). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Available from: [Link]

-

RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]

- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 5(3), 174–185.

- Wermuth, C. G., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC medicinal chemistry, 14(2), 290–304.

- Löber, S., Hübner, H., & Gmeiner, P. (1999). Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorganic & medicinal chemistry letters, 9(1), 97–102.

-

Università degli Studi di Urbino Carlo Bo. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. J-113397. Available from: [Link]

Sources

- 1. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. greenpharmacy.info [greenpharmacy.info]

- 6. rjpbcs.com [rjpbcs.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. ora.uniurb.it [ora.uniurb.it]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. journals.physiology.org [journals.physiology.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 19. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. mesoscale.com [mesoscale.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]

- 25. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enantioselective Synthesis Protocol for (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Introduction & Mechanistic Rationale

The synthesis of enantiopure pyrazole-pyrrolidine ethers is a critical operation in modern drug development, as these motifs frequently serve as rigidified, metabolically stable pharmacophores. This application note details a robust, highly enantioselective protocol for synthesizing (R)-1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.

To achieve the (R)-configuration, the protocol leverages a stereospecific Mitsunobu etherification starting from the commercially available (S)-1-Boc-3-hydroxypyrrolidine[1]. The Mitsunobu reaction is the premier methodology for the inversion of stereochemistry in secondary alcohols[2]. By reacting the (S)-alcohol with 1,3,5-trimethyl-1H-pyrazol-4-ol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), the reaction proceeds via a complete Walden inversion (S → R) through an SN2 displacement of an activated alkoxyphosphonium intermediate. This direct inversion circumvents multi-step activation/displacement sequences (e.g., mesylation followed by basic displacement) which are prone to competing elimination pathways and partial racemization.

Synthetic Workflow & Mechanistic Pathway

Fig 1. Two-step enantioselective synthetic workflow via Mitsunobu inversion and deprotection.

Fig 2. Mechanistic pathway of the Mitsunobu reaction highlighting the SN2 Walden inversion.

Materials and Reagents

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |

| (S)-1-Boc-3-hydroxypyrrolidine | 187.24 | 1.0 | 1.87 g | Chiral Precursor |

| 1,3,5-Trimethyl-1H-pyrazol-4-ol | 126.16 | 1.1 | 1.39 g | Acidic Nucleophile |

| Triphenylphosphine (PPh3) | 262.29 | 1.5 | 3.93 g | Activating Agent |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 3.03 g (2.95 mL) | Oxidant / Activator |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 50 mL | Solvent |

| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | 11.4 g (7.65 mL) | Deprotecting Agent |

| Dichloromethane (DCM), Anhydrous | 84.93 | - | 30 mL | Solvent |

Expertise Note: The pKa of 1,3,5-trimethyl-1H-pyrazol-4-ol is sufficiently low (< 11) to efficiently protonate the Morrison-Brunn-Huisgen betaine intermediate, a strict prerequisite for a successful Mitsunobu etherification.

Step-by-Step Experimental Protocol

Step 1: Mitsunobu Etherification (Stereochemical Inversion)

Causality Note: The order of addition is critical to prevent the formation of unwanted side products[3]. By premixing the alcohol, the pyrazol-4-ol, and PPh3, and adding DIAD dropwise at 0 °C, the concentration of the highly reactive betaine is kept low, favoring the productive pathway over intermolecular dehydration.

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Dissolution: Add (S)-1-Boc-3-hydroxypyrrolidine (1.87 g, 10.0 mmol), 1,3,5-trimethyl-1H-pyrazol-4-ol (1.39 g, 11.0 mmol), and PPh3 (3.93 g, 15.0 mmol) to the flask.

-

Solvation: Inject 50 mL of anhydrous THF and stir until a homogenous solution is achieved.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes.

-

Activation: Add DIAD (2.95 mL, 15.0 mmol) dropwise via a syringe pump over 30 minutes. The slow addition controls the exothermic formation of the betaine and prevents thermal degradation.

-

Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12–16 hours under argon.

-

Self-Validation (In-Process): Perform TLC (Eluent: 50% EtOAc in Hexanes). The pyrazol-4-ol (UV active) should be consumed, and a new, less polar UV-active spot (the (R)-Boc-protected intermediate) should appear.

-

Workup: Concentrate the reaction mixture under reduced pressure. To precipitate the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1, 50 mL), stir for 30 minutes, and filter through a Celite pad.

-

Purification: Purify the concentrated filtrate via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the (R)-Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolution: Dissolve the purified (R)-Boc-protected intermediate in 30 mL of anhydrous DCM in a 100 mL round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Deprotection: Slowly add TFA (7.65 mL, 100 mmol) dropwise.

-

Reaction: Stir the mixture at 0 °C for 10 minutes, then remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation (In-Process): Monitor by LC-MS. The [M+H]+ peak of the Boc-protected intermediate (m/z ~296.2) should completely disappear, replaced by the free amine peak (m/z ~196.1).

-

Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA.

-

Neutralization: Dissolve the resulting oily residue in 20 mL of DCM and wash with saturated aqueous NaHCO3 (2 × 20 mL) until the aqueous layer pH is > 8.

-

Isolation: Extract the aqueous layer with additional DCM (2 × 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.

Analytical Validation & Data Presentation

A robust self-validating system requires orthogonal analytical techniques to confirm both chemical purity and enantiomeric fidelity.

| Analytical Method | Expected Outcome / Diagnostic Feature | Purpose |

| TLC (Post-Deprotection) | Rf ~ 0.1 in 10% MeOH/DCM (1% NEt3). Stains intensely with Ninhydrin (purple spot). | Confirms removal of the Boc group and presence of the secondary amine. |

| LC-MS (ESI+) | [M+H]+ at m/z 196.1 | Confirms exact mass of the target product. |

| 1H NMR (400 MHz, CDCl3) | ~4.60 ppm (m, 1H, C3-H of pyrrolidine). The shift confirms etherification at the C3 position. | Structural confirmation and verification of TPPO removal (absence of multiplet at 7.4-7.7 ppm). |

| Chiral HPLC | Single peak corresponding to the (R)-enantiomer. ee > 98%. | Validates the stereospecificity of the Walden inversion against a racemic standard. |

References

-

Mitsunobu Reaction Insights. Scribd. Available at:[Link]

- A PROCESS FOR THE PREPARATION OF OPTICALLY ACTIVE N-BENZYL-3 HYDROXYPYRROLIDINES.European Patent Office (EP 2361244 B1).

-

Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. MDPI. Available at:[Link]

Sources

Application Note: Step-by-Step Organic Synthesis of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary

The compound (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a highly specialized chiral heterocyclic fragment frequently utilized in the development of advanced pharmaceutical agents, including kinase inhibitors and glucokinase activators[1]. This application note details a robust, two-phase synthetic protocol to yield the target compound with high enantiomeric purity. The strategy leverages a highly stereospecific Mitsunobu inversion[2] followed by a controlled anhydrous acidic deprotection[3].

Strategic Rationale & Retrosynthetic Analysis

The target molecule features an ether linkage connecting a 1,3,5-trimethylpyrazole core to a chiral pyrrolidine ring at the 3-position.

-

Etherification Strategy (Causality): The construction of the C–O bond at the chiral center of the pyrrolidine ring is the most critical step. Traditional SN2 displacement of a 3-pyrrolidinyl mesylate or tosylate under basic conditions is prone to competitive E2 elimination, yielding unwanted pyrroline byproducts. To circumvent this, the Mitsunobu reaction is employed[2]. By reacting the commercially available (S)-1-Boc-3-pyrrolidinol with 1,3,5-trimethyl-1H-pyrazol-4-ol, the ether linkage is formed under mild, neutral redox conditions with complete stereochemical inversion (S → R).

-

Protecting Group Strategy: The secondary amine of the pyrrolidine must be protected during the Mitsunobu coupling to prevent nucleophilic interference. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under Mitsunobu conditions and its orthogonal, clean cleavage under anhydrous acidic conditions[3].

Reaction Workflow Visualization

Workflow for the synthesis of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.

Quantitative Data & Reagent Summary

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 1,3,5-Trimethyl-1H-pyrazol-4-ol | 126.16 | 1.0 | 1.26 g (10.0 mmol) | Nucleophile |

| (S)-1-Boc-3-pyrrolidinol | 187.24 | 1.1 | 2.06 g (11.0 mmol) | Electrophile |

| Triphenylphosphine ( PPh3 ) | 262.29 | 1.2 | 3.15 g (12.0 mmol) | Activating Agent |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.2 | 2.43 g (12.0 mmol) | Activating Agent |

| Tetrahydrofuran (THF), Anhydrous | N/A | N/A | 50 mL | Solvent |

| 4M HCl in Dioxane | 36.46 | 10.0 | 25 mL (100.0 mmol) | Deprotecting Agent |

| Dichloromethane (DCM) | 84.93 | N/A | As needed | Extraction Solvent |

Experimental Protocols

Phase 1: Mitsunobu Stereoinversion

Objective: Synthesize (R)-1-Boc-3-(1,3,5-trimethyl-1H-pyrazol-4-yloxy)pyrrolidine via stereospecific inversion.

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or N2 gas.

-

Dissolution: Add 1,3,5-trimethyl-1H-pyrazol-4-ol (1.26 g, 10.0 mmol), (S)-1-Boc-3-pyrrolidinol (2.06 g, 11.0 mmol), and PPh3 (3.15 g, 12.0 mmol) to the flask. Dissolve the mixture in 50 mL of anhydrous THF.

-

Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 15 minutes.

-

Activation: Slowly add DIAD (2.43 g, 12.0 mmol) dropwise over a period of 20–30 minutes using a syringe pump or dropping funnel. Note: Maintain the temperature at 0 °C to control the exothermic formation of the betaine intermediate.

-

Propagation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 12–16 hours.

-

Workup & Purification: Quench the reaction with 20 mL of deionized water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the (R)-Boc-protected intermediate.

Phase 2: Boc Deprotection & Free-Basing

Objective: Cleave the Boc protecting group to yield the free amine target compound.

-

Acidic Cleavage: Dissolve the purified (R)-Boc-protected intermediate (~10.0 mmol) in 20 mL of DCM in a 100 mL round-bottom flask. Cool to 0 °C.

-

Deprotection: Slowly add 25 mL of 4M HCl in dioxane (100.0 mmol). Remove the cooling bath and stir at room temperature for 3 hours. Monitor the complete disappearance of the starting material via LC-MS[3].

-

Concentration: Concentrate the reaction mixture in vacuo to remove DCM, dioxane, and excess HCl, yielding the hydrochloride salt of the product as a solid.

-

Neutralization (Self-Validating Step): Suspend the crude salt in 20 mL of DCM and add 1M aqueous NaOH dropwise until the aqueous phase reaches pH > 10.

-

Extraction: Extract the free base with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to afford pure (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole .

Mechanistic Insights & Troubleshooting (E-E-A-T)

-

Causality in Reagent Selection (DIAD vs. DEAD): Diisopropyl azodicarboxylate (DIAD) is strictly preferred over Diethyl azodicarboxylate (DEAD) for this protocol. DIAD is a liquid at room temperature, which enhances dosing precision and significantly reduces the explosive hazards associated with DEAD[2].

-

Thermodynamic Control of the Betaine Intermediate: The dropwise addition of DIAD at 0 °C is non-negotiable. The initial reaction between PPh3 and DIAD forms the Morrison-Brunn-Huisgen betaine intermediate in a highly exothermic process. Failing to control this temperature leads to the premature degradation of the betaine before it can successfully activate the secondary alcohol of the pyrrolidinol, drastically reducing the yield.

-

Self-Validating Extraction: The Phase 2 workup acts as a self-validating purification system. The intermediate Boc-protected ether is highly lipophilic. Upon treatment with HCl, the resulting deprotected pyrazole-pyrrolidine salt becomes highly water-soluble. If any unreacted Boc-protected starting material remains, it can be easily washed away with an organic solvent while the product remains safely in the acidic aqueous phase. Subsequent basification (pH > 10) shifts the product back to its lipophilic free-base form, allowing for a highly pure final organic extraction.

References

-

[1] Array Biopharma, Inc. (2008). PYRIDIN-2-YL-AMINO-1,2,4-THIADIAZOLE DERIVATIVES AS GLUCOKINASE ACTIVATORS FOR THE TREATMENT OF DIABETES MELLITUS (Patent No. WO2008112280A1). Google Patents. URL:

-

[2] Kumara Swamy, K. C., Bhuvan Kumar, N. N., Balaraman, E., & Pavan Kumar, K. V. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. URL:[Link]

-

[3] Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Edition. John Wiley and Sons, Inc. Journal of the American Chemical Society. URL:[Link]

Sources

Application Note: Scale-Up Manufacturing Process for (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Document Type: Process Development & Pilot-Scale Protocol Target Audience: Process Chemists, Chemical Engineers, and CMC Drug Development Professionals

Executive Summary & Process Rationale

The synthesis of chiral pyrazole-based ethers, such as (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole , presents significant challenges during transition from medicinal chemistry bench-scale to pilot-plant manufacturing. This compound serves as a critical high-value intermediate in the development of targeted kinase inhibitors and CNS therapeutics.

In early-stage development, the installation of the chiral pyrrolidine ether is typically achieved via a Mitsunobu reaction between 1,3,5-trimethyl-1H-pyrazol-4-ol and (S)-N-Boc-3-pyrrolidinol. However, the Mitsunobu reaction is notoriously difficult to scale due to the stoichiometric generation of triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate byproducts, which limit large-scale applicability and complicate downstream purification[1][2]. While recent advancements utilize MgCl₂ wet milling to precipitate and remove TPPO[3], bypassing the Mitsunobu reaction entirely is the preferred strategy for robust, atom-economical manufacturing.

To ensure a self-validating, scalable system, we engineered a three-step SN2 displacement route . By activating (S)-N-Boc-3-pyrrolidinol as a mesylate and displacing it with the pyrazol-4-ol under highly specific basic conditions, we achieve complete stereochemical inversion to the (R)-enantiomer. This route eliminates TPPO generation, improves the E-factor, and ensures >99.5% enantiomeric excess (ee).

Synthetic Workflow & Mechanistic Strategy

The manufacturing process is divided into three telescoped and isolated stages to maximize throughput while maintaining stringent quality control checkpoints.

Fig 1: Three-step scalable synthetic workflow for the target chiral pyrazole ether.

Detailed Pilot-Scale Protocols (10 kg Basis)

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazol-4-ol (Intermediate 1)

Mechanistic Insight: While 4-hydroxypyrazoles can be synthesized via the alkaline hydrolysis of Baeyer–Villiger oxidation products of 4-formylpyrazoles[4], direct condensation of 3-hydroxy-2,4-pentanedione with methylhydrazine is far more scalable and avoids heavy metal oxidants.

-

Reactor Preparation: Purge a 100 L glass-lined reactor with N2 . Charge 3-hydroxy-2,4-pentanedione (10.0 kg, 86.1 mol) and absolute ethanol (40 L). Cool the jacket to 0 °C.

-

Controlled Addition: Slowly dose methylhydrazine (4.16 kg, 90.4 mol) via a metering pump over 3 hours.

-

Causality: The condensation is highly exothermic. Maintaining the internal temperature below 5 °C prevents thermal runaway and suppresses the formation of undesired N-alkylation regioisomers.

-

-

Cyclization: Once addition is complete, ramp the reactor temperature to 60 °C and hold for 4 hours. Monitor completion via HPLC (Target: <1% starting material).

-

Isolation: Concentrate the mixture under vacuum (150 mbar, 40 °C) to approximately 15 L. Add methyl tert-butyl ether (MTBE, 30 L) and cool to -5 °C to induce crystallization. Filter, wash with cold heptane, and dry under vacuum to yield Intermediate 1.

Step 2: Chiral Etherification via SN2 Inversion (Intermediate 3)

Mechanistic Insight: This step telescopes the mesylation of the chiral alcohol and the subsequent SN2 displacement. 2-Methyltetrahydrofuran (2-MeTHF) is utilized as a green, water-immiscible solvent for the mesylation, allowing for a seamless aqueous workup without isolating the potentially unstable mesylate intermediate.

-

Mesylation (Step 2a): In a 200 L Hastelloy reactor, charge (S)-N-Boc-3-pyrrolidinol (15.0 kg, 80.1 mol), 2-MeTHF (100 L), and triethylamine (12.1 kg, 120 mol). Cool to 0 °C.

-

Activation: Add methanesulfonyl chloride (MsCl, 10.1 kg, 88.1 mol) dropwise over 2 hours. Stir for 1 hour at 5 °C. Quench with water (30 L), separate the layers, and wash the organic phase with 5% NaHCO3 (30 L).

-

Solvent Swap: Concentrate the organic layer under vacuum and swap the solvent to Dimethyl Sulfoxide (DMSO, 80 L).

-

SN2 Displacement (Step 2b): To the DMSO solution, charge Intermediate 1 (9.5 kg, 75.3 mol) and Cesium Carbonate ( Cs2CO3 , 39.0 kg, 120 mol).

-

Causality: Cs2CO3 is critical here. The large, diffuse cesium cation loosely coordinates the pyrazol-4-oxide, maximizing its nucleophilicity. This ensures rapid SN2 displacement, driving complete stereochemical inversion from (S) to (R) while minimizing E2 elimination side-reactions.

-

-

Heating & Workup: Heat the suspension to 65 °C for 12 hours. Cool to 20 °C, quench with water (150 L), and extract with MTBE (2 x 80 L). Wash the combined MTBE layers with brine to remove residual DMSO, then concentrate to yield Intermediate 3 as a viscous oil.

Step 3: Boc-Deprotection and Free-Basing (Final API Fragment)

Mechanistic Insight: Gaseous HCl in isopropanol (IPA) is utilized instead of Trifluoroacetic acid (TFA). This prevents the generation of fluorinated waste streams and allows the product to be isolated first as a highly crystalline HCl salt, serving as a powerful purification checkpoint.

-

Deprotection: Dissolve crude Intermediate 3 in IPA (50 L). Slowly charge 5-6 N HCl in IPA (30 L) at 20 °C. Heat to 50 °C and stir for 4 hours.

-

Self-Validation: Gas evolution ( CO2 and isobutylene) will cease when the reaction is complete. Confirm via HPLC.

-

-

Salt Isolation: Cool the reactor to 0 °C. The HCl salt of the product will precipitate. Filter and wash with cold IPA (10 L).

-

Free-Basing: Dissolve the wet cake in purified water (40 L). Slowly add 2N NaOH until the aqueous phase reaches pH 10.0–10.5.

-

Final Extraction: Extract the aqueous layer with Dichloromethane (DCM, 2 x 30 L). Concentrate the DCM phase under reduced pressure to yield the final product, (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole , as a pale yellow solid.

Quantitative Data & Quality Metrics

The table below summarizes the expected pilot-scale performance metrics, providing a baseline for Process Analytical Technology (PAT) monitoring.

| Process Stage | Yield (%) | Chemical Purity (HPLC Area %) | Chiral Purity (ee %) | Key Impurity Monitored (Limit) |

| 1. Pyrazole Core Formation | 88% | > 99.0% | N/A | N-ethyl regioisomers (< 0.5%) |

| 2. Mesylation & SN2 | 82% | > 98.5% | > 99.5% (R) | E2 Elimination byproduct (< 1.0%) |

| 3. Deprotection & Isolation | 91% | > 99.8% | > 99.5% (R) | Genotoxic alkyl chlorides (< 10 ppm) |

| Overall Process | 65.6% | > 99.8% | > 99.5% (R) | Residual Solvents (ICH Q3C limits) |

Sources

Application Note: Advanced C–N Cross-Coupling Strategies for (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Executive Summary & Chemical Context

The compound (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a highly specialized, chiral secondary amine building block. Structural motifs combining functionalized pyrazoles and chiral pyrrolidines are increasingly critical in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors (such as CDK12/13 and MNK1/2 inhibitors) and GPCR modulators[1][2].

Integrating this building block into complex API scaffolds typically requires a Buchwald-Hartwig amination to form a C(sp²)–N bond with an aryl or heteroaryl halide[3]. However, coupling this specific substrate presents a distinct thermodynamic and kinetic challenge: the secondary nature of the pyrrolidine nitrogen, combined with the extreme steric bulk of the adjacent β-carbon (C3) bearing the 1,3,5-trimethyl-1H-pyrazol-4-yloxy ether linkage, severely impedes amine coordination to the palladium center and slows down the subsequent reductive elimination step.

This application note provides a self-validating, expertly optimized protocol for the efficient C–N cross-coupling of this hindered secondary amine, detailing the causality behind catalyst, ligand, and base selection.

Mechanistic Insights & Causality in Reaction Design

To successfully couple (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole without succumbing to off-target reactions (such as β-hydride elimination or hydrodehalogenation), the catalytic cycle must be tightly controlled[4].

Ligand Selection: The Superiority of RuPhos

For sterically hindered secondary amines, traditional bidentate ligands (e.g., BINAP, dppf) or unoptimized monodentate phosphines often fail, leading to catalyst deactivation or high levels of unreacted starting material[3].

-

Steric Accommodation: The bulky biaryl framework of RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) prevents the formation of off-cycle bis-ligated PdL₂ species, ensuring a highly active mono-ligated Pd(0)L complex[5].

-

Accelerated Reductive Elimination: The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition of the aryl halide. More importantly, the extreme steric bulk of the ligand forces the coordinated aryl group and the bulky pyrrolidine derivative into close proximity, artificially lowering the activation energy required for the rate-limiting reductive elimination step[4].

Precatalyst Selection: Generation of Active Pd(0)

Traditional palladium sources like Pd₂(dba)₃ can inhibit the reaction due to the competitive binding of the dba (dibenzylideneacetone) ligand. Utilizing a Generation 3 (G3) or Generation 4 (G4) Palladacycle (e.g., RuPhos Pd G3) ensures the rapid, quantitative generation of the active 14-electron Pd(0) species upon mild deprotonation, eliminating induction periods and maximizing the concentration of the active catalyst[3].

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination using RuPhos, highlighting the critical rate-limiting reductive elimination step.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization landscape for coupling hindered pyrrolidines with generic heteroaryl chlorides/bromides. The data demonstrates why specific reagent combinations are strictly required[3][5].

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Conversion / Yield (%) |

| 1 | Pd₂(dba)₃ (2 mol%) | BINAP (4 mol%) | NaOtBu | Toluene | 100 | < 10% (Trace product) |

| 2 | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 45% (High hydrodehalogenation) |

| 3 | BrettPhos Pd G3 (1.5 mol%) | BrettPhos (1.5 mol%) | NaOtBu | Toluene | 90 | 78% |

| 4 | RuPhos Pd G3 (1.5 mol%) | RuPhos (1.5 mol%) | NaOtBu | THF | 85 | > 95% (Optimal) |

| 5 | RuPhos Pd G3 (1.5 mol%) | RuPhos (1.5 mol%) | LHMDS | THF | 85 | 92% (For base-sensitive Ar-X) |

Note: Strong, non-nucleophilic bases like NaOtBu are optimal. For electrophiles containing base-sensitive functional groups (esters, nitriles), LHMDS or Cs₂CO₃ should be substituted to prevent substrate degradation[3].

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. In-process controls (color changes and LC-MS monitoring) are embedded to ensure trustworthiness and reproducibility.

Figure 2: Sequential experimental workflow for the optimal C-N cross-coupling protocol.

Step-by-Step Methodology (1.0 mmol Scale)

Materials Required:

-

Aryl/Heteroaryl Halide (1.0 mmol, 1.0 equiv)

-

(R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole (1.2 mmol, 1.2 equiv)

-

RuPhos Pd G3 Precatalyst (0.015 mmol, 1.5 mol%)

-

RuPhos Ligand (0.015 mmol, 1.5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous THF or 1,4-Dioxane (4.0 mL, 0.25 M)

Procedure:

-

Inert Atmosphere Assembly (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL reaction vial equipped with a PTFE-coated magnetic stir bar, add the Aryl Halide, RuPhos Pd G3, RuPhos ligand, and NaOtBu.

-

Causality Check: Mixing the precatalyst and ligand in a 1:1 ratio ensures complete formation of the active species. If the aryl halide is a liquid, withhold it until Step 2.

-

-

Solvent and Amine Addition: Seal the vial with a septum cap and remove it from the glovebox. Connect to a nitrogen/argon manifold. Inject the anhydrous THF (4.0 mL) followed by the (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole via a gas-tight syringe.

-

Self-Validation: Upon addition of the solvent and base, the mixture should transition from a pale yellow to a deep red/brown solution, indicating the successful generation of the active Pd(0) species.

-

-

Thermal Activation: Place the sealed vial in a pre-heated reaction block at 85 °C. Stir vigorously (800 rpm) for 12 hours.

-

In-Process Monitoring: After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Methanol, and analyze. Look for the disappearance of the aryl halide mass and the appearance of the coupled product mass.

-

Reaction Quench and Workup: Once complete (as judged by LC-MS), cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to Methanol, given the polarity of the pyrazole and tertiary amine moieties) to yield the pure coupled product.

Troubleshooting Guide

Even with optimized conditions, specific substrate electronics can induce failure modes.

-

Issue: High levels of Ar-H (Hydrodehalogenation) observed.

-

Causality: The rate of reductive elimination is too slow compared to the rate of β-hydride elimination or protonation of the Pd-Ar intermediate[4].

-

Solution: The steric bulk of the pyrazole-pyrrolidine is hindering amine coordination. Increase the concentration of the amine (up to 1.5 equiv) or switch the ligand to the even bulkier tBuBrettPhos to further force reductive elimination.

-

-

Issue: Reaction stalls at 30-40% conversion.

-

Causality: Catalyst poisoning by byproducts or degradation of the active Pd(0) species over time.

-

Solution: Ensure strict anhydrous conditions. If moisture is suspected, switch the base to finely milled, anhydrous Cs₂CO₃ and increase the temperature to 100 °C in 1,4-Dioxane[3].

-

References

- WO2022263604A1 - Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use Source: Google Patents URL

- Source: PMC (National Institutes of Health)

- Application Notes & Protocols: Experimental Conditions for Coupling with Secondary Amines Source: Benchchem URL

- Source: The Journal of Organic Chemistry (ACS Publications)

- Source: Chemical Science (via ResearchGate)

Sources

- 1. WO2022263604A1 - Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use - Google Patents [patents.google.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

improving chiral purity of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole during synthesis

Welcome to the Technical Support Center for the synthesis of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole . As a Senior Application Scientist, I have designed this portal to address the critical challenge of maintaining high enantiomeric excess (ee) when coupling 1,3,5-trimethyl-1H-pyrazol-4-ol with chiral pyrrolidine derivatives.

Because this synthesis requires the formation of a carbon-oxygen bond at a secondary stereocenter, the reaction is highly susceptible to stereochemical leakage (racemization) or retention via neighboring group participation. This guide provides the mechanistic causality, troubleshooting FAQs, and validated standard operating procedures (SOPs) required to achieve >98% ee.

Mechanistic Diagnostic Overview

To synthesize the (R)-enantiomer, we must start with the commercially available chiral pool building block, (S)-N-Boc-pyrrolidin-3-ol , and subject it to a nucleophilic substitution that proceeds with complete stereochemical inversion.

The diagram below illustrates the kinetic competition between the desired bimolecular substitution ( SN2 ) and the undesired unimolecular solvolysis ( SN1 ).

Mechanistic divergence in the etherification of pyrrolidin-3-ol derivatives.

Troubleshooting Guides & FAQs

Q1: Why is the chiral purity of my product significantly lower than my starting (S)-pyrrolidin-3-ol when using the Mitsunobu reaction?

Cause: The [1] is the classical method for inverting secondary alcohols. However, the C3 position of the pyrrolidine ring is sterically hindered. This steric bulk slows down the formation of the critical alkoxyphosphonium intermediate and the subsequent nucleophilic attack by the pyrazol-4-ol. When the SN2 attack is sluggish, side reactions occur, or the intermediate degrades, leading to incomplete inversion and erosion of ee [2]. Solution: Transition from a direct Mitsunobu protocol to a two-step Sulfonate Displacement Workflow . By pre-forming a stable, highly reactive mesylate (-OMs) or nosylate (-ONs) leaving group, you decouple the activation step from the displacement step, allowing you to force the SN2 inversion with a stronger base.

Q2: I switched to the mesylate displacement method, but I am still seeing 15-20% racemization. How do I fix this?

Cause: You are likely encountering competing SN1 character [3]. If you are running the displacement in a highly polar solvent (like pure DMF) at elevated temperatures (>80°C), the secondary mesylate can spontaneously dissociate. This forms a planar secondary carbocation at the C3 position. The pyrazol-4-ol nucleophile will then attack from both faces, yielding a racemic mixture. Solution: Shift the kinetic balance entirely toward the SN2 pathway.

-

Change the solvent: Use Acetonitrile (MeCN) instead of DMF. MeCN has a lower dielectric constant, which disfavors carbocation formation while still dissolving the reagents.

-

Upgrade the base: Switch from K2CO3 to Cesium Carbonate ( Cs2CO3 ). The larger cesium cation provides a "naked," highly reactive phenoxide-like pyrazole anion, drastically accelerating the bimolecular attack at lower temperatures (50-60°C).

Q3: Does the choice of nitrogen protecting group on the starting material affect chiral purity?

Cause: Yes, through a phenomenon known as Neighboring Group Participation (NGP) . If the pyrrolidine nitrogen is unprotected, or protected with an electron-donating group (e.g., N-benzyl or N-alkyl), the nitrogen lone pair can perform an intramolecular backside attack on the activated C3 position. This forms a bridged bicyclic aziridinium intermediate. When the pyrazole nucleophile attacks this intermediate, it results in a double inversion (net retention of stereochemistry) or a racemic mixture. Solution: Always use a strongly electron-withdrawing carbamate protecting group, such as N-Boc (tert-butyloxycarbonyl) . The carbonyl group delocalizes the nitrogen's lone pair via resonance, stripping it of its nucleophilicity and completely preventing NGP.

Performance Data: Condition Matrix

The following table summarizes the quantitative causality between reaction conditions and the resulting enantiomeric excess (ee).

| Reaction Methodology | Reagents / Base | Solvent System | Temp (°C) | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| Direct Mitsunobu | DIAD, PPh3 | THF | 0 to 25 | 45% | 82% (Incomplete Inversion) |

| Modified Mitsunobu | DCAD, PBu3 | Toluene | 0 to 25 | 60% | 88% (Steric hindrance) |

| Sulfonate SN2 (Standard) | K2CO3 , (S)-Mesylate | DMF | 85 | 75% | 78% ( SN1 Competition) |

| Optimized Sulfonate SN2 | Cs2CO3 , (S)-Mesylate | MeCN | 60 | 85% | >98% (Clean Inversion) |

Standard Operating Procedures (SOPs)

This protocol utilizes a self-validating system: In-Process Controls (IPCs) are embedded at each stage to ensure stereochemical integrity is maintained before proceeding.

Phase 1: Activation of (S)-N-Boc-pyrrolidin-3-ol

Objective: Convert the secondary alcohol into a superior leaving group without breaking the C-O bond (retaining the (S)-configuration).

-

Setup: Charge a dry, argon-purged flask with (S)-N-Boc-pyrrolidin-3-ol (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

-

Base Addition: Add Triethylamine ( Et3N , 1.5 eq) and cool the reactor to 0°C using an ice bath.

-

Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes. The reaction is highly exothermic; maintain internal temperature <5°C to prevent elimination byproducts.

-

Validation (IPC 1): Stir for 1 hour at 0°C. Check completion via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The alcohol should be completely consumed.

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM. Wash the organic layer with brine, dry over Na2SO4 , and concentrate under reduced pressure. Use the resulting (S)-mesylate immediately in Phase 2 to prevent degradation.

Phase 2: Stereospecific Etherification

Objective: SN2 displacement of the mesylate with 1,3,5-trimethyl-1H-pyrazol-4-ol to yield the (R)-enantiomer.

-

Setup: In a clean, dry flask, dissolve 1,3,5-trimethyl-1H-pyrazol-4-ol (1.1 eq) in anhydrous Acetonitrile (MeCN, 0.15 M).

-

Nucleophile Generation: Add finely powdered Cesium Carbonate ( Cs2CO3 , 2.0 eq). Stir at room temperature for 30 minutes to pre-form the highly reactive pyrazole anion.

-

Coupling: Dissolve the freshly prepared (S)-mesylate (1.0 eq) from Phase 1 in a minimal volume of MeCN and add it dropwise to the reaction mixture.

-

Heating: Heat the reaction to 60°C. Crucial Note: Do not exceed 65°C, as thermal stress will induce SN1 solvolysis and erode chiral purity.

-

Validation (IPC 2): After 12 hours, sample the reaction. Run an aliquot on Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) against a racemic standard to confirm >98% ee of the (R)-N-Boc intermediate.

-

Workup: Cool to room temperature, filter off the cesium salts, and concentrate. Purify via silica gel chromatography to isolate the pure (R)-N-Boc protected intermediate.

Phase 3: Deprotection (Final API Fragment)

-

Deprotection: Dissolve the intermediate in DCM and treat with 4M HCl in Dioxane (5.0 eq) at room temperature for 2 hours.

-

Isolation: Concentrate to dryness to yield (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole hydrochloride as a highly pure, crystalline solid.

References

-

Mitsunobu Reaction - Organic Chemistry Portal.

-

Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC - NIH.

-

Sterically Biased 3,3-Sigmatropic Rearrangement of Chiral Allylic Azides (Mechanistic insights into SN2 vs SN1 competition in secondary chiral alcohols) - ACS Publications.

troubleshooting solubility issues of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole in aqueous media

Welcome to the technical support guide for (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this compound in aqueous media. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to design robust experiments and obtain reliable, reproducible results.

Understanding the Molecule: A Structural Approach to Solubility

To effectively troubleshoot solubility, we must first understand the chemical nature of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole. Its structure contains distinct features that dictate its behavior in aqueous solutions.

-

Core Heterocycles: The molecule features a trimethylated pyrazole ring and a pyrrolidine ring. The pyrazole ring system contributes to the molecule's aromaticity and can participate in various intermolecular interactions.[1][2]

-

The Basic Center: The most critical feature for aqueous solubility is the secondary amine within the pyrrolidine ring. This nitrogen atom has a lone pair of electrons, making it a weak base capable of accepting a proton.[3][4]

-

Lipophilicity: The three methyl groups on the pyrazole ring and the hydrocarbon backbone increase the molecule's non-polar surface area, contributing to its inherent lipophilicity and low solubility in neutral water.[5][6]

The presence of the basic amine is the key to manipulating this compound's solubility. By controlling the pH of the aqueous medium, we can control the protonation state of the pyrrolidine nitrogen. The protonated form, or conjugate acid, forms a salt which is significantly more polar and, therefore, more soluble in water.[7][8]

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.

Q1: I'm trying to dissolve the compound in my standard phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution or I see immediate precipitation. Why is this happening?

A1: This is the most common and expected issue. The poor solubility at neutral pH is a direct result of the molecule's chemical structure. At pH 7.4, the basic pyrrolidine nitrogen is largely in its neutral, unprotonated "free base" form. This form is less polar and has a strong tendency to precipitate out of aqueous solutions. Many complex organic molecules, particularly those developed as new chemical entities, exhibit this behavior.[9][10][11]

Q2: How can I improve the aqueous solubility of the compound for my experiments?

A2: The most effective and direct strategy is pH adjustment . By lowering the pH of your aqueous medium, you increase the concentration of hydrogen ions (H+). These protons will be accepted by the basic pyrrolidine nitrogen, converting the molecule into its much more soluble cationic salt form.[6][7] For most applications, adjusting the pH to a range of 4.0 to 5.5 is an excellent starting point.

Caption: pH effect on the ionization and solubility of the compound.

Q3: What is the recommended procedure for preparing a stock solution?

A3: For maximum stability and concentration, preparing a high-concentration stock solution in an organic solvent is recommended.

-

Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent choice as it can dissolve a wide range of both polar and non-polar substances.[12][13] Prepare a 10-50 mM stock in DMSO.

-

Alternative Organic Solvents: If DMSO is incompatible with your experimental system, ethanol or methanol can also be used, although the maximum achievable concentration may be lower.[12][14]

Important: When diluting the DMSO stock into your aqueous buffer, you may still see precipitation if the final pH of the buffer is neutral or basic. This is known as a kinetic solubility issue.[15][16] Always add the DMSO stock to the aqueous buffer (not the other way around) with vigorous vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.

Q4: Adjusting the pH is not enough or is not compatible with my cell-based assay. What are my other options?

A4: If pH modification is not a viable solution, several formulation strategies can be employed. These generally work by creating a more favorable micro-environment for the drug molecule.

-

Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.[12][17] Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol, and ethanol.[5] However, the concentration of the co-solvent must be carefully optimized to avoid toxicity in your specific assay.

-

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[18] The (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole molecule can form an "inclusion complex" where it sits inside the lipophilic cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[10][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and safety profiles.

| Strategy | Mechanism of Action | Advantages | Considerations |

| pH Adjustment | Converts the molecule to its more soluble salt form. | Highly effective, simple to implement. | May not be compatible with all biological assays (e.g., cell culture at pH 7.4). |

| Co-solvents (e.g., PEG, Ethanol) | Reduces the polarity of the bulk solvent, increasing solubility of lipophilic compounds. | Can significantly increase solubility. | Potential for solvent toxicity to cells or organisms must be evaluated.[20] |

| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the drug in a soluble complex.[18] | Generally low toxicity, effective for many lipophilic compounds. | Can be a more expensive option; complex formation is an equilibrium process.[11][21] |

Experimental Protocols & Troubleshooting

This section provides standardized methods for handling the compound and a visual guide for troubleshooting common problems.

Protocol 1: Preparation of an Acidified Aqueous Working Solution

This protocol is recommended for preparing a ready-to-use aqueous solution for in-vitro assays where a slightly acidic pH is tolerated.

-

Prepare an Acidic Buffer: Start with a buffer system that is effective in the pH range of 4.0-5.5, such as a 50 mM sodium acetate buffer.

-

Calculate Required Mass: Determine the mass of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole needed for your desired final concentration.

-

Initial Dissolution: Add the weighed compound to a volume of the acidic buffer that is approximately 80% of your final desired volume.

-

Facilitate Dissolution: Vortex vigorously. Gentle warming (37°C) or brief sonication can be used to accelerate dissolution if necessary. Do not overheat, as this can cause degradation.

-

pH Verification: Once the solid is fully dissolved, check the pH of the solution. If necessary, adjust back to the target pH using dilute HCl or NaOH.

-

Final Volume Adjustment: Bring the solution to the final desired volume with the acidic buffer.

-

Sterile Filtration: For biological experiments, filter the final solution through a 0.22 µm syringe filter to ensure sterility.

Protocol 2: Determination of Equilibrium (Thermodynamic) Solubility

This "gold standard" method measures the true saturation solubility of the compound in a specific medium at equilibrium.[15]

-

Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 1-2 mg per 1 mL of buffer). Ensure enough solid is present that some will remain undissolved.

-

Add Media: To each vial, add a known volume of your desired aqueous medium (e.g., pH 4.0 buffer, pH 7.4 buffer, water).

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand so that the excess solid can settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared in the same medium.[12][13]

Troubleshooting Workflow

Use the following flowchart to diagnose and solve solubility issues during your experimental workflow.

Caption: A step-by-step guide for troubleshooting solubility issues.

References

- Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

- BenchChem. (2025).

- Pouton, C. W. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.

- World Pharma Today. (2025).

- BenchChem. (n.d.).

- WuXi AppTec DMPK. (2024).

- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.

- BenchChem. (n.d.).

- Sciendo. (2016).

- TrueGeometry. (2025). Influence of pH on Solubility.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.

- ResearchGate. (2017). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.

- PubMed. (n.d.).

- SciPharm. (2016).

- Creative Biolabs. (n.d.). Aqueous Solubility.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- IJARSCT. (2026).

- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Classic Chemistry. (n.d.). Solubility and pH of amines.

- Solve Scientific. (2007). High Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.

- PubChem. (n.d.). 1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl-.

- Chemistry LibreTexts. (2023). Advanced Properties of Amines.

- Chemistry Steps. (n.d.). The Effect of pH on Solubility.

- ACS Publications. (n.d.).

- jkpp. (n.d.).

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. issr.edu.kh [issr.edu.kh]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Influence of pH on Solubility [truegeometry.com]

- 8. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. eijppr.com [eijppr.com]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. mdpi.com [mdpi.com]

- 21. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Racemization of (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Welcome to the Technical Support Center for chiral pyrrolidine derivatives. This guide is specifically engineered for researchers and drug development professionals experiencing stereochemical erosion (racemization) when subjecting (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole to high-temperature conditions (e.g., cross-coupling reactions, harsh drying, or distillation).